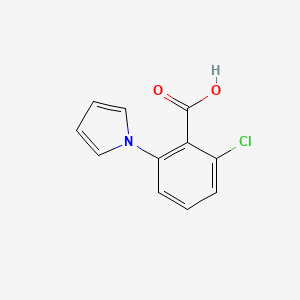![molecular formula C28H42O2 B1200428 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol CAS No. 6390-69-8](/img/structure/B1200428.png)
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Übersicht
Beschreibung
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is an organic compound with the molecular formula C28H42O2. It is a derivative of biphenyl, characterized by the presence of four tert-butyl groups and two hydroxyl groups attached to the biphenyl core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with various enzymes and proteins involved in oxidative stress and cellular metabolism .
Mode of Action
It is suggested that it may function as an antioxidant, given its structural similarity to other known antioxidants . It could potentially neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells.
Biochemical Pathways
As a potential antioxidant, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, suggesting it could be absorbed and distributed in fatty tissues .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, thereby maintaining cellular integrity and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol . For instance, its antioxidant activity may be enhanced or diminished depending on these factors.
Biochemische Analyse
Biochemical Properties
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including peroxidases and cytochrome P450 enzymes. These interactions often involve the donation of hydrogen atoms from the hydroxyl groups of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol, which helps in neutralizing free radicals and preventing oxidative damage to biomolecules . The compound’s bulky tert-butyl groups also contribute to its ability to stabilize radical intermediates, enhancing its antioxidant properties.
Cellular Effects
In cellular systems, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involved in oxidative stress responses. By reducing oxidative stress, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol helps maintain cellular homeostasis and protects cells from damage . Additionally, it has been observed to affect gene expression related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative challenges.
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol involves its interaction with biomolecules through hydrogen bonding and radical stabilization. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in enzymes, influencing their activity. Furthermore, the compound’s ability to stabilize radical intermediates through its tert-butyl groups plays a crucial role in its antioxidant function . This stabilization prevents the propagation of radical-induced damage, thereby protecting cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol can provide sustained antioxidant protection, maintaining cellular function and viability in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol in animal models vary with dosage. At low to moderate doses, the compound exhibits beneficial antioxidant effects, reducing oxidative stress and improving overall health markers . At high doses, there may be potential toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites. It is crucial to determine the optimal dosage to maximize benefits while minimizing adverse effects.
Metabolic Pathways
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is involved in several metabolic pathways, primarily those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism and conversion into various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall antioxidant defense system of the organism.
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is transported and distributed through passive diffusion and interaction with transport proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, such as cell membranes and adipose tissues. This distribution pattern is crucial for its antioxidant function, as it can effectively neutralize lipid peroxides and protect cellular membranes from oxidative damage.
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is primarily in the cytoplasm and cell membranes . Its presence in these compartments allows it to interact with various biomolecules and exert its antioxidant effects. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its functional specificity and efficiency in protecting cellular components from oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol typically involves the reaction of 2,2’-dihydroxybiphenyl with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: On an industrial scale, the compound can be produced using a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and strong acids are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Dihydroxy-3,3’,5,5’-tetra-tert-butylbiphenyl
- 3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenyl
- 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi(phenol)
Uniqueness: 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol stands out due to its high stability, resistance to oxidation, and ability to act as a versatile intermediate in various chemical reactions. Its unique structure, with four bulky tert-butyl groups, provides significant steric protection, making it more stable compared to other similar compounds .
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDLBOVIAWEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884292 | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6390-69-8 | |
| Record name | 3,3′,5,5′-Tetrakis(1,1-dimethylethyl)[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6390-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006390698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6390-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4',6,6'-TETRA-TERT-BUTYL-2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9W97XDT3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol interact with organolanthanoid compounds, and what is the significance of this interaction?
A1: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. [] In the provided research, it specifically interacts with lanthanum alkyl complexes, replacing existing ligands and forming a stable, monomeric chelate complex. [] This is significant because it demonstrates the ability of this diol to create a specific, controlled ligand environment around the lanthanum center. This control over the coordination sphere is crucial in organometallic chemistry as it can directly influence the reactivity and catalytic properties of the resulting complexes.
Q2: What structural features of 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol make it suitable for use as a ligand in organometallic chemistry?
A2: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol possesses several structural features that make it a desirable ligand in organometallic chemistry:
- Chelating Ability: The two hydroxyl groups on the biphenyl backbone are ideally positioned to act as donor atoms, allowing the molecule to chelate to metal centers. [] This chelation enhances the stability of the resulting complexes.
- Steric Bulk: The four bulky tert-butyl groups provide steric hindrance around the metal center. [] This bulk can prevent unwanted side reactions and control the approach of other reagents, leading to enhanced selectivity in catalytic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
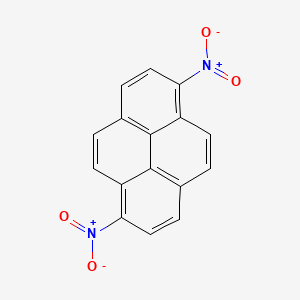
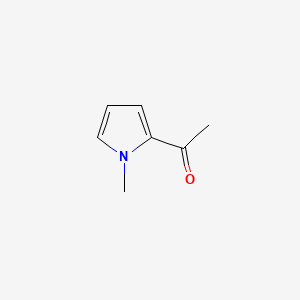
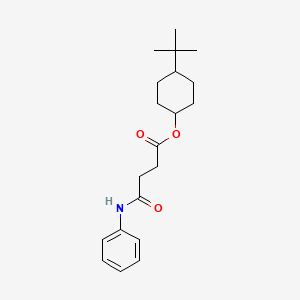
![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)
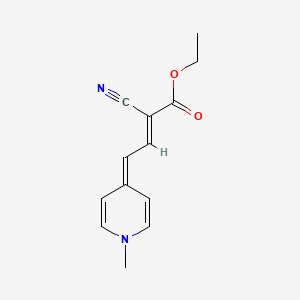
![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)
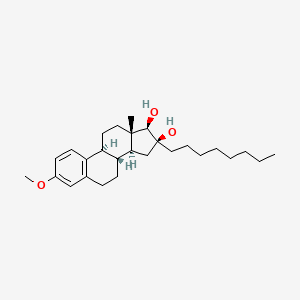

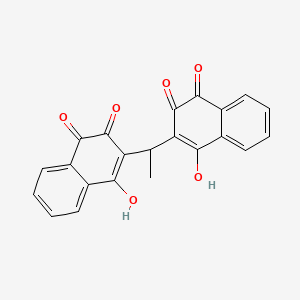
![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)


